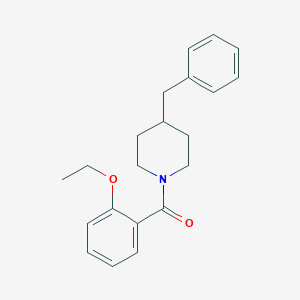
(4-Benzylpiperidin-1-yl)(2-ethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-(2-ethoxybenzoyl)piperidine is a compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and drug discovery. This compound features a piperidine ring substituted with a benzyl group and an ethoxybenzoyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(2-ethoxybenzoyl)piperidine typically involves the reaction of 4-benzylpiperidine with 2-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(2-ethoxybenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde.
Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Benzyl-1-(2-ethoxybenzoyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with neurotransmitter receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(2-ethoxybenzoyl)piperidine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring is known to enhance binding affinity to these targets, while the benzyl and ethoxybenzoyl groups contribute to the compound’s overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analogue without the ethoxybenzoyl group, known for its use as a monoamine releasing agent.
1-Benzyl-4-piperidone: Another related compound used as a building block in medicinal chemistry.
Uniqueness
4-Benzyl-1-(2-ethoxybenzoyl)piperidine is unique due to the presence of both benzyl and ethoxybenzoyl groups, which provide distinct chemical and pharmacological properties. This combination allows for a broader range of chemical reactions and potential biological activities compared to its simpler analogues.
Properties
Molecular Formula |
C21H25NO2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25NO2/c1-2-24-20-11-7-6-10-19(20)21(23)22-14-12-18(13-15-22)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3 |
InChI Key |
QTQVMMIEAZPKJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















